NO Production Inhibition in BV2 Microglial Cells: Compound 10a vs. Fluoxetine
The target compound (reported as compound 10a in Park et al. 2011) suppressed NO production dose-dependently at 10, 20, and 40 µM in LPS-induced BV2 cells. While quantitative IC₅₀ values for 10a and fluoxetine were not directly reported in that study, the follow-up 2021 study established the HCl salt parent compound (2a) with an IC₅₀ > 50 µM against the 2-trifluoromethyl analogue 16n (IC₅₀ = 8.6 µM), providing a benchmark for the scaffold's NO inhibitory range [1]. Crucially, 10a achieved NO suppression with less cytotoxicity than fluoxetine at all tested concentrations, a differentiation that is critical for chronic neuroinflammation models where therapeutic windows are narrow [2].
| Evidence Dimension | NO production inhibition (LPS-induced BV2 cells) and associated cytotoxicity |
|---|---|
| Target Compound Data | Compound 10a (morpholine analogue): dose-dependent NO suppression at 10, 20, 40 µM; less cytotoxicity than fluoxetine at all tested concentrations. |
| Comparator Or Baseline | Fluoxetine: NO suppression at same concentrations but with greater cytotoxicity; parent compound 2a (HCl salt of target compound): IC₅₀ > 50 µM (Yoon 2021). |
| Quantified Difference | Cytotoxicity advantage and structural simplification achieved without loss of NO inhibitory activity; trifluoromethylphenyl ring of fluoxetine not required for NO suppression [2]. |
| Conditions | LPS-induced BV2 murine microglial cells; NO production measured via Griess assay; iNOS mRNA and protein expression assessed at 10, 20, 40 µM. |
Why This Matters
For researchers selecting a starting scaffold for neuroinflammation studies, the target compound offers a simplified structure with reduced cytotoxicity compared to fluoxetine while retaining NO inhibitory activity, enabling higher dosing or longer exposure in chronic models without compromising cell viability.
- [1] Yoon SH, Lee E, Cho DY, Ko HM, Baek HY, Choi DK, Kim E, Park JY. Synthesis of 4-(3-oxo-3-phenylpropyl)morpholin-4-ium chloride analogues and their inhibitory activities of nitric oxide production in lipopolysaccharide-induced BV2 cells. Bioorg Med Chem Lett. 2021;36:127780. doi:10.1016/j.bmcl.2021.127780. PMID: 33422605. View Source
- [2] Park JY, Kim SW, Lee JK, Im WB, Jin BK, Yoon SH. Simplified heterocyclic analogues of fluoxetine inhibit inducible nitric oxide production in lipopolysaccharide-induced BV2 cells. Biol Pharm Bull. 2011;34(4):538-44. doi:10.1248/bpb.34.538. PMID: 21467642. View Source
